Electron-Withdrawing Power: Comparative pKa Analysis of Aniline Derivatives
2,3,4,5,6-Pentakis(trifluoromethyl)aniline exhibits a dramatically increased acidity compared to aniline and less fluorinated analogs. While experimental pKa values in various solvents have been measured [1], a predicted pKa of -5.52 ± 0.23 provides a quantifiable benchmark . This contrasts with the pKa of aniline's conjugate acid (the anilinium ion), which is approximately 4.6 [2]. This difference of over 10 pKa units signifies a >10^10 fold difference in basicity, demonstrating the profound electron-withdrawing effect of the five CF3 groups.
| Evidence Dimension | Acidity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | -5.52 ± 0.23 (predicted) |
| Comparator Or Baseline | Aniline: ~4.6 (pKa of conjugate acid) [2] |
| Quantified Difference | ΔpKa > 10 (indicating >10^10 fold difference in basicity) |
| Conditions | Predicted value for target compound ; standard aqueous value for aniline [2] |
Why This Matters
For researchers designing electron-deficient systems, this quantitative difference confirms that this compound cannot be replaced by aniline; its extreme electron-withdrawal is essential for tuning the electronic properties of catalysts, ligands, or materials.
- [1] Kütt, A., Movchun, V., Rodima, T., Dansauer, T., Rusanov, E. B., Leito, I., ... & Koppel, I. A. (2008). Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. The Journal of Organic Chemistry, 73(7), 2607-2620. View Source
- [2] O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. View Source
